molecular formula C16H16ClF3N4O2S B2691863 4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034601-87-9

4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2691863
CAS No.: 2034601-87-9
M. Wt: 420.84
InChI Key: QMUQSEJPNLUCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic small molecule designed for pharmaceutical and chemical biology research. Its structure incorporates two privileged pharmacophores known for their broad biological activity: a piperazine ring and a pyrimidine core . Piperazine derivatives are ubiquitous in medicinal chemistry due to their ability to optimize pharmacokinetic properties and serve as scaffolds for arranging pharmacophoric groups in drug-target interactions . The pyrimidine ring, a fundamental building block in nucleic acids, is a versatile scaffold in drug discovery due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This compound's specific structure suggests potential as a key intermediate for investigating novel therapeutic agents. Pyrimidine-based compounds have demonstrated significant impact across diverse research areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . Simultaneously, piperazine-containing molecules have been developed as bioactive agents for viral infections, with several FDA-approved drugs featuring this heterocycle . Researchers can utilize this chemical as a building block to develop and optimize lead compounds, particularly for probing structure-activity relationships (SAR) in medicinal chemistry programs. The presence of the sulfonyl group offers a potential handle for further synthetic modification or may contribute to target binding affinity. Applications: This product is intended for research and development purposes in laboratory settings only. It is suited for use as a synthetic intermediate, a building block in medicinal chemistry, and for biological screening in the discovery of new therapeutic agents. Notice: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O2S/c1-11-2-3-12(17)8-13(11)27(25,26)24-6-4-23(5-7-24)15-9-14(16(18,19)20)21-10-22-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUQSEJPNLUCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a sulfonyl group. The presence of these functional groups is significant as they enhance the compound's solubility and biological activity.

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK) and FLT3 kinase, which are involved in various cellular processes including cell proliferation and survival. Dysregulation of these kinases is often implicated in cancer progression.
  • Antibacterial Properties : Research indicates potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanisms remain under investigation, but the sulfonamide group is known for its antibacterial effects .
  • Anticancer Activity : Similar compounds have shown promise in cancer therapy. For instance, derivatives containing piperazine and benzimidazole structures have demonstrated significant binding affinity to human topoisomerase I, an enzyme crucial for DNA replication .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Inhibition : Studies on human breast cancer cells revealed that compounds similar to this pyrimidine derivative exhibited IC50 values indicating moderate to significant efficacy against tumor cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both important targets in pharmacology for treating conditions such as Alzheimer's disease and urinary tract infections, respectively .

Case Studies

  • Antibacterial Activity Evaluation : A study assessed the antibacterial properties against various bacterial strains. The compound displayed notable inhibitory effects on Salmonella Typhi, Pseudomonas aeruginosa, and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Kinase Inhibition Assay : Another investigation focused on the inhibition of BTK and FLT3 kinases, with results indicating that the compound could effectively reduce kinase activity, thereby potentially hindering cancer cell growth.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSulfonamide group with piperidineAntibacterial, enzyme inhibition
Benzimidazole derivativesBenzimidazole coreAnticancer, antimicrobial
Piperazine derivativesPiperazine ringNeurological effects

This table highlights how structural similarities can correlate with biological activities, emphasizing the importance of functional groups like sulfonamides and piperazines in drug design.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID (Source) Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - 5-Chloro-2-methylphenyl sulfonyl
- Trifluoromethylpyrimidine
Not explicitly provided (inferred: ~C₁₆H₁₅ClF₃N₄O₂S) ~434.8 (estimated) High lipophilicity due to CF₃ and chloro-methyl groups; potential kinase inhibition
BJ05052 - 4-Chlorophenyl cyclopentanecarbonyl
- Trifluoromethylpyrimidine
C₂₁H₂₂ClF₃N₄O 438.87 Cyclopentanecarbonyl group may enhance binding affinity to hydrophobic pockets; lower solubility than sulfonyl analogs
GDC-0941 - Methanesulfonylpiperazinyl
- Thieno[3,2-d]pyrimidine core
C₂₁H₂₃N₅O₃S₂ 481.57 PI3K inhibitor with proven anticancer activity; thienopyrimidine core improves planar binding to ATP sites
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine - Bis-pyrimidine core
- Methylsulfanyl substituents
C₁₄H₁₆Cl₂N₆S₂ 403.35 Symmetrical structure with sulfur atoms; potential for dual-target inhibition
4-(1H-1,2,4-Triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine (BJ05054) - Triazole substituent
- 4-(Trifluoromethyl)benzenesulfonyl
C₁₇H₁₆F₃N₇O₂S 439.41 Triazole group introduces hydrogen-bonding potential; enhanced metabolic stability

Q & A

Q. What are the common synthetic routes for 4-(4-((5-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Pyrimidine Functionalization : Coupling the sulfonylated piperazine with a trifluoromethyl-substituted pyrimidine core via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. Microwave-assisted synthesis (120–150°C, DMF solvent) is often employed to enhance reaction efficiency .
Key reagents: 5-chloro-2-methylbenzenesulfonyl chloride, trifluoromethylpyrimidine precursors, Pd(PPh₃)₄ for cross-coupling.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C6, sulfonyl group connectivity) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₆ClF₃N₄O₂S, expected m/z ~417.04) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold for biological assays) .

Q. What in vitro assays are used to assess its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Dose-response studies (IC₅₀ determination) against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., 1–50 µM, 24–72 hrs) .
  • Target Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd values) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and pyrimidine coupling steps?

  • Methodological Answer :
  • Parameter Screening : Use design of experiments (DoE) to test variables:
  • Temperature : 80–150°C (microwave vs. conventional heating) .
  • Catalysts : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement: ~15–20%) .
  • Solvent Polarity : DMF > DMSO > THF for SNAr reactions due to enhanced nucleophilicity .
  • Workup Optimization : Precipitation (water addition) vs. column chromatography for intermediate isolation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Comparative Meta-Analysis : Normalize data using Z-score scaling for IC₅₀ values across assays (e.g., kinase vs. protease targets) .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .

Q. What computational methods are employed to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
  • QSAR Modeling : Develop regression models using descriptors like ClogP, polar surface area, and H-bond donors .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of ligand-receptor complexes .

Key Notes

  • Contradictory Data : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Advanced Purification : Preparative HPLC with trifluoroacetic acid (0.1% v/v) in mobile phase improves resolution of diastereomers .
  • Toxicity Screening : Ames test (TA98 strain) and hERG channel inhibition assays are critical for early-stage drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.